molecular formula C16H19BrN4OS B2446102 3-(2-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide CAS No. 2097868-98-7

3-(2-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide

Cat. No.: B2446102
CAS No.: 2097868-98-7
M. Wt: 395.32
InChI Key: MAHUXYRSZBJOFI-UHFFFAOYSA-N
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Description

The compound “3-(2-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide” is a complex organic molecule. It contains a bromophenyl group, a thiadiazole ring, and a piperidine ring, all connected by a propanamide linker .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The bromophenyl group is a benzene ring with a bromine atom attached, the thiadiazole is a five-membered ring containing two nitrogen atoms and a sulfur atom, and the piperidine is a six-membered ring containing one nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom on the phenyl ring, which is a good leaving group, and the nitrogen atoms in the thiadiazole and piperidine rings, which can act as nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Chemical Properties

Research in the field of organic synthesis has explored the creation and manipulation of compounds with similar structural elements to "3-(2-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide". For example, the synthesis and anti-arrhythmic activity of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives have been investigated, highlighting the chemical versatility and potential pharmacological benefits of such structures (Abdel‐Aziz et al., 2009). Similarly, studies on the crystal structure and herbicidal activity of thiadiazole derivatives emphasize the agricultural applications of these compounds (Liu et al., 2008).

Pharmacological Applications

Several studies have focused on the pharmacological potentials of compounds bearing structural similarities, such as piperidine and thiadiazole moieties. For instance, the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has been evaluated, revealing promising anticancer agents (Rehman et al., 2018). Moreover, the development of heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease treatment demonstrates the relevance of these compounds in addressing neurodegenerative disorders (Rehman et al., 2018).

Potential Therapeutic Applications

The exploration of novel therapeutic applications for compounds with thiadiazole and piperidine components includes research on anti-inflammatory, anticonvulsant, and antimicrobial activities. Studies have synthesized and assessed the biological activities of such compounds, uncovering their potential as anti-inflammatory agents (Leeling et al., 1980) and anticonvulsants (Dawood et al., 2006), as well as evaluating their antimicrobial efficacy (El‐Emary et al., 2002).

Future Directions

Compounds containing thiadiazole rings are a topic of ongoing research due to their potential biological activities. Future research could explore the synthesis of similar compounds and their potential uses in medicine or other fields .

Mechanism of Action

Properties

IUPAC Name

3-(2-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4OS/c17-14-4-2-1-3-12(14)5-6-16(22)19-13-7-9-21(10-8-13)15-11-18-23-20-15/h1-4,11,13H,5-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHUXYRSZBJOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CCC2=CC=CC=C2Br)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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